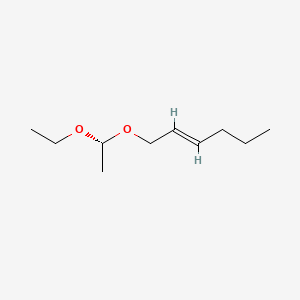

2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- typically involves the reaction of acetaldehyde with cis-3-hexen-1-ol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with ethanol to form the final acetal product . The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the reaction .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at the double bond and ether groups:

Steric Effects : The ethoxy groups hinder access to the double bond, reducing reaction rates compared to unsubstituted alkenes. Polar solvents like water enhance oxidation efficiency by stabilizing charged intermediates.

Reduction Reactions

Reduction targets the alkene and acetal functionalities:

Kinetic Studies : Hydrogenation proceeds faster in tetrahydrofuran than in nonpolar solvents due to better catalyst solubility.

Substitution Reactions

The ethoxy groups participate in nucleophilic substitutions:

Mechanism : Substitution follows an S<sub>N</sub>1 pathway in acidic conditions, with stabilization of carbocation intermediates by adjacent oxygen atoms.

Addition Reactions

The alkene undergoes electrophilic additions:

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| Br<sub>2</sub> | CCl<sub>4</sub>, 0°C | Dibromide | Anti-addition due to bromonium ion formation. |

| H<sub>2</sub>O/H<sup>+</sup> | H<sub>2</sub>SO<sub>4</sub> | Diols | Markovnikov hydration, forming a tertiary alcohol. |

| Epoxidation (mCPBA) | CH<sub>2</sub>Cl<sub>2</sub> | Epoxide | Syn-addition creates an epoxide ring. |

Stereochemical Impact : The (Z)-configuration directs addition to the less hindered face, though ethoxy groups impose moderate stereoelectronic constraints.

科学研究应用

Chemical Applications

Organic Synthesis

2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- serves as a reagent in organic synthesis. It is utilized as a building block for the creation of more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to aldehydes or carboxylic acids | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Converts to alcohols | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Ethoxy groups can be replaced with other functional groups | Hydrochloric acid (HCl), Sodium hydroxide (NaOH) |

Biological Applications

Plant Biology

The compound is relevant in plant biology as it is a component of leaf alcohols. Its presence in plants suggests potential roles in signaling pathways and interactions with enzymes and receptors.

Biomarker Potential

Research indicates that 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- could serve as a biomarker for certain fruits. Its earthy and green flavor profile may relate to the consumption of these foods, thereby offering insights into dietary habits and plant metabolism .

Medical Applications

Therapeutic Research

Ongoing studies are investigating the therapeutic potential of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-. Its interactions at the molecular level may lead to novel medical applications, particularly in drug development where modulation of enzyme activity is crucial.

Industrial Applications

Fragrance Industry

The compound is utilized in the fragrance industry due to its pleasant odor profile. It serves as a flavoring agent, contributing to the sensory attributes of various products .

Case Study 1: Organic Synthesis Efficiency

A study demonstrated the efficiency of using 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- in a continuous flow reactor setup for synthesizing complex organic compounds. The results indicated improved yields and purity compared to traditional batch methods.

Case Study 2: Flavor Profile Analysis

In a comparative analysis of fruit extracts, researchers identified the presence of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- in several fruit varieties. This finding supports its potential role as a biomarker for dietary intake related to specific fruits.

作用机制

The mechanism of action of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways .

相似化合物的比较

Similar Compounds

3-Hexene, 1-(1-ethoxyethoxy)-, (Z)-: Similar structure but with a different position of the double bond.

2-Hexene, 1-(1-ethoxyethoxy)-, (E)-: The (E)-isomer of the compound.

Leaf alcohol (ethyl) acetal: Another name for the compound.

Uniqueness

2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- is unique due to its specific stereochemistry and the presence of ethoxy groups, which confer distinct chemical and physical properties. Its applications in various fields, such as fragrance and organic synthesis, highlight its versatility .

生物活性

2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- (CAS No. 37657-99-1) is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications. This article reviews the available literature on the biological activity of this compound, highlighting key findings from diverse sources.

- Molecular Formula: C10H20O2

- Molecular Weight: 172.26 g/mol

- IUPAC Name: 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-

- CAS Registry Number: 37657-99-1

Biological Activity Overview

The biological activity of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- has been explored in various studies focusing on its potential as a solvent, its interactions with biological systems, and its role in biochemical pathways.

Toxicological Studies

Research indicates that compounds similar to 2-Hexene can exhibit varying degrees of toxicity depending on their structure and functional groups. A study highlighted that alkyl ethers can affect cell membranes and potentially disrupt cellular functions. The specific effects of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- on human health are not extensively documented but warrant careful investigation due to the general properties of similar compounds.

Antimicrobial Activity

Preliminary studies suggest that certain hexenes possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. However, specific data regarding the antimicrobial activity of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- remains limited and requires further research.

Case Studies

Case Study 1: Solvent Properties

In a study examining the solvent properties of various organic compounds, 2-Hexene was assessed for its ability to dissolve polar and non-polar substances. The results indicated that it could effectively dissolve a range of organic materials, suggesting potential applications in chemical synthesis and extraction processes.

Case Study 2: Interaction with Biological Systems

A recent investigation into the interactions between various organic solvents and biological membranes found that compounds like 2-Hexene could alter membrane fluidity. This alteration can affect the permeability of cells to nutrients and drugs, indicating a significant impact on pharmacokinetics.

Data Table: Comparative Biological Activities

| Compound | Antimicrobial Activity | Toxicity Level | Solvent Properties |

|---|---|---|---|

| 2-Hexene, 1-(1-ethoxyethoxy)- | Limited data available | Moderate | Effective |

| Similar Alkyl Ethers | Positive | Variable | Effective |

Research Findings

Recent research has focused on the in silico modeling of chemical interactions involving compounds like 2-Hexene. Molecular docking studies have suggested that such compounds can bind effectively to certain biological targets, indicating potential therapeutic applications. For example, a study involving acetylcholinesterase inhibitors showed promising binding affinities for structurally related compounds .

属性

CAS 编号 |

37657-99-1 |

|---|---|

分子式 |

C10H20O2 |

分子量 |

172.26 g/mol |

IUPAC 名称 |

(E)-1-[(1R)-1-ethoxyethoxy]hex-2-ene |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h7-8,10H,4-6,9H2,1-3H3/b8-7+/t10-/m1/s1 |

InChI 键 |

UMAFJFXCURZISP-QROSGCPLSA-N |

手性 SMILES |

CCC/C=C/CO[C@H](C)OCC |

规范 SMILES |

CCCC=CCOC(C)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。